molecular formula C17H15N5O2S2 B2978855 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide CAS No. 891124-31-5

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2978855
CAS No.: 891124-31-5
M. Wt: 385.46
InChI Key: PVZUDVLESOSNTK-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazin core linked to a phenyl group and a 5-ethylthiophene-2-sulfonamide moiety. Its molecular formula is C22H18N6O2S2, with a molecular weight of 462.6 g/mol .

Properties

IUPAC Name

5-ethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c1-2-14-6-9-17(25-14)26(23,24)21-13-5-3-4-12(10-13)15-7-8-16-19-18-11-22(16)20-15/h3-11,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZUDVLESOSNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the triazolo[4,3-b]pyridazine core through cyclization reactions. The phenyl and thiophene sulfonamide groups are then introduced via substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The triazolo[4,3-b]pyridazine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The triazolo-pyridazin core is shared among several analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Triazolo-Pyridazin Core Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound None (core only) C22H18N6O2S2 462.6 N/A 5-ethylthiophene sulfonamide
Compound in 3-(Pyridin-3-yl) C22H18N6O2S2 462.6 N/A Pyridinyl-modified core
E-4b () 3,5-Dimethyl-1H-pyrazol-4-yl C22H17N7O3 443.4 253–255 Benzoylamino-propenoic acid
Lin28-1632 () N-Methylacetamide C15H14N6O 294.3 N/A Lin28 inhibition activity
Key Observations:

Molecular Weight and Solubility: The target compound and ’s analog share identical molecular formulas and weights, differing only in the triazolo-pyridazin substituents (pyridinyl vs. none). This suggests similar solubility profiles, though the pyridinyl group in ’s compound may enhance polarity . Lin28-1632, with a lower molecular weight (294.3 g/mol), likely exhibits superior bioavailability compared to bulkier analogs .

Thermal Stability: E-4b demonstrates a high melting point (253–255°C), indicative of strong crystalline packing due to its propenoic acid and benzoylamino groups . The target compound’s melting point is unreported, limiting direct comparison.

Hypothesized Advantages of the Target Compound

Sulfonamide Group : May improve water solubility compared to acetamide (Lin28-1632) or pyridinyl () derivatives, enhancing pharmacokinetics.

Ethylthiophene Moiety : The ethyl chain could increase lipophilicity, promoting blood-brain barrier penetration or tissue retention.

Biological Activity

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C12H11N5O2S
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 894068-82-7

Biological Activities

The compound exhibits a range of biological activities attributed to its unique structural features. The presence of the triazole and pyridazine rings contributes to its pharmacological potential.

1. Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety often demonstrate significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been noted for their antibacterial , antifungal , and antiviral activities. In particular, studies have shown that the incorporation of sulfonamide groups enhances these effects by improving solubility and bioavailability .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. Triazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For example, a related study demonstrated that triazole-containing compounds showed IC50 values in the micromolar range against human breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

3. Anti-inflammatory Effects

Compounds with triazole rings have also been reported to possess anti-inflammatory properties. The sulfonamide group is believed to play a crucial role in modulating inflammatory pathways, potentially making this compound useful in treating conditions characterized by excessive inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cancer progression by interacting with specific receptors or transcription factors.

Case Studies

  • Anticancer Activity Study : A study evaluated the effects of a series of triazole derivatives on MCF-7 cells. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity compared to unsubstituted analogs .
  • Antimicrobial Screening : In another investigation, a library of triazole compounds was screened against common bacterial strains. The results showed that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria and fungi
AnticancerCytotoxicity against MCF-7 and HCT-116
Anti-inflammatoryModulation of inflammatory pathways

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